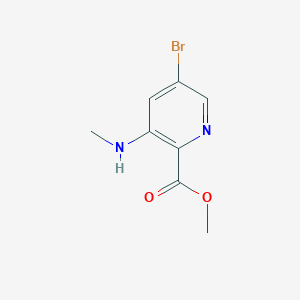
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate is an organic compound with a molecular formula of C8H9BrN2O2. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of bromine and methylamino groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-(methylamino)pyridine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The bromination step is followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions, often in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides or dehalogenated pyridines.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methylamino group allows for interactions with various molecular targets, leading to changes in cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 5-Bromo-2-chloro-3-methylpyridine
- 2-Azidopyridine 1-oxide
- 2,5-Dibromo-3-methylpyridine
- Ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a methylamino group on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in synthetic chemistry and various research applications. Its versatility in undergoing substitution, oxidation, reduction, and coupling reactions sets it apart from other similar compounds.
特性
CAS番号 |
1211538-71-4 |
|---|---|
分子式 |
C8H9BrN2O2 |
分子量 |
245.07 g/mol |
IUPAC名 |
methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-6-3-5(9)4-11-7(6)8(12)13-2/h3-4,10H,1-2H3 |
InChIキー |
NLQSBMAQBYYCST-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=CC(=C1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


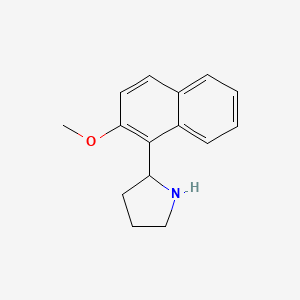
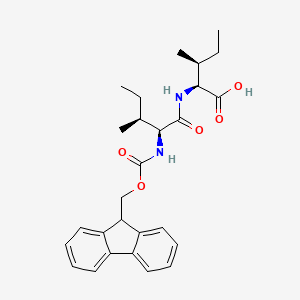
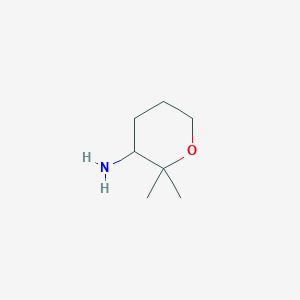

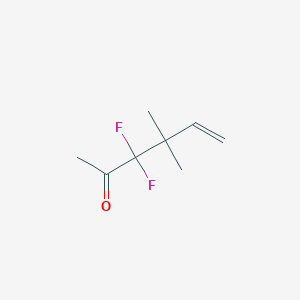

![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
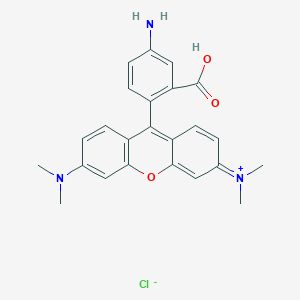

![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
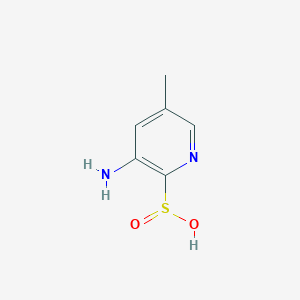
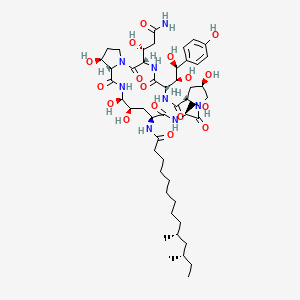

![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
